molecular formula C25H23IN4O3S B3002874 ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate CAS No. 330180-52-4

ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate

Cat. No. B3002874
CAS RN: 330180-52-4
M. Wt: 586.45
InChI Key: GDISABYJUHFWMK-UHFFFAOYSA-N
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Description

The compound , ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate, is a complex molecule that appears to be related to a family of compounds with antimitotic and anticancer properties. These compounds typically feature a pyran ring system and various substituents that contribute to their biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates have been synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another study reported the synthesis of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates through a three-component synthetic protocol using ethyl 3-oxohexanoate, malononitrile, and corresponding aldehydes with K2CO3 as a catalyst in water .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including single-crystal X-ray diffraction. For example, the crystal structure of ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is nearly perpendicular to these two rings . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, showing that ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives when treated with different nucleophilic reagents, leading to the formation of diverse structures such as 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of amino and cyano groups can contribute to their solubility and reactivity. The crystal structure analysis provides insights into the conformation and potential intermolecular interactions, such as hydrogen bonding, which can affect the compound's stability and solubility .

Case Studies

While the provided data does not include specific case studies on the compound , the related literature suggests that these compounds have been studied for their antimitotic and anticancer activities. For example, chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate have shown significant differences in potency in biological tests, indicating the importance of stereochemistry in their biological activity .

Scientific Research Applications

Theoretical Characterization and Supra-Molecular Assemblies

A study by Chowhan et al. (2020) provides a theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, using DFT calculations. This research is significant for understanding the supra-molecular assemblies formed in the solid state of these compounds, highlighting classical H-bonds, π–stacking interactions, and unconventional π–hole interactions involving the double bonds of the six-membered rings (Chowhan, Gupta, Sharma, & Frontera, 2020).

Reaction with Nucleophilic Reagents

Harb et al. (1989) explored the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents. This study is pivotal in the synthesis of a range of derivatives, such as 1,6-diazanaphthalene and pyrano-pyrazole, offering insights into the chemical versatility of these compounds (Harb, Hesien, Metwally, & Elnagdi, 1989).

Ultrasound-Assisted Synthesis in Aqueous Media

Kumbhani et al. (2022) conducted a study on the ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate derivatives. This research highlights an eco-friendly, efficient synthesis method using simple chemicals, emphasizing the potential for sustainable production of these compounds (Kumbhani, Vaghani, Patel, & Zaliya, 2022).

Synthesis and Antioxidant Activity

El-bayouki et al. (2014) achieved an efficient synthesis of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates through a catalytic route, highlighting the compounds' promising antioxidant activities. This study demonstrates the potential therapeutic applications of these derivatives (El-bayouki, Basyouni, Khatab, El-Basyoni, Hamed, & Mostafa, 2014).

Applications in Acid Corrosion

Saranya et al. (2020) investigated the use of pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for acid corrosion mitigation. Their findings reveal the potential of these compounds as corrosion inhibitors, a crucial aspect in material science (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Future Directions

The compound belongs to a class of molecules that have shown a wide spectrum of biological activities, including antimicrobial, antifungal, and antitumor activities . Therefore, future research could potentially explore these activities further, leading to the development of new therapeutic agents.

properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN4O3S/c1-5-32-25(31)22-20(12-34-24-17(10-27)14(3)13(2)15(4)30-24)33-23(29)18(11-28)21(22)16-8-6-7-9-19(16)26/h6-9,21H,5,12,29H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISABYJUHFWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2I)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate

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